ethyl 2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)propanoate
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Overview
Description
Ethyl 2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)propanoate, also known as EDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDP is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Scientific Research Applications
Ethyl 2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)propanoate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in drug delivery systems due to its ability to form nanoparticles. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In materials science, this compound has been studied for its potential use in the synthesis of new materials, such as metal-organic frameworks.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)propanoate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and prostaglandins. In animal studies, this compound has been shown to have analgesic effects and to reduce the severity of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)propanoate in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it a cost-effective option for research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on ethyl 2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)propanoate. One area of interest is the development of this compound-based drug delivery systems, which could improve the efficacy and specificity of existing drugs. Another area of interest is the use of this compound as a potential alternative to traditional pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential new therapeutic applications.
Synthesis Methods
Ethyl 2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)propanoate can be synthesized by the reaction of ethyl acetoacetate with phenylhydrazine in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate to form this compound. This synthesis method yields a high purity product that is suitable for scientific research applications.
properties
IUPAC Name |
ethyl 2-(2,4-dioxo-3-phenylimidazolidin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-13(18)10(2)15-9-12(17)16(14(15)19)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQANHNNHSZTIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CC(=O)N(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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